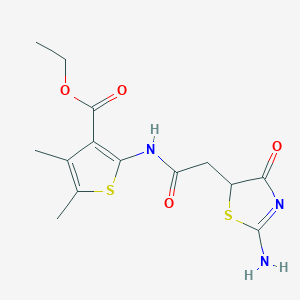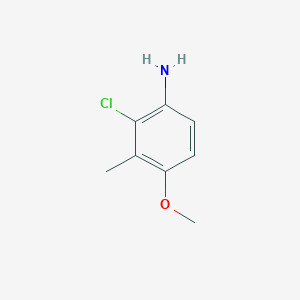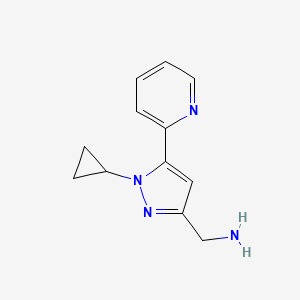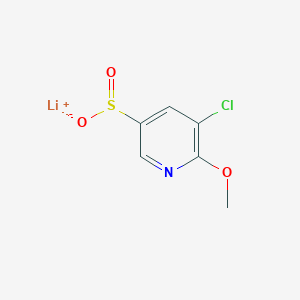
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, APHID, and has been synthesized using various methods.
Applications De Recherche Scientifique
APHID has been the subject of scientific research for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, APHID has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, APHID has been used as a lead compound for the development of new drugs that target specific cellular pathways. In materials science, APHID has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of APHID involves its interaction with cellular pathways involved in cell growth and survival. APHID has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. APHID has also been shown to inhibit the activity of proteins involved in cell signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APHID depend on the specific cellular pathways that are targeted. In cancer cells, APHID induces apoptosis and inhibits cell growth and survival. In normal cells, APHID may have different effects depending on the specific cellular pathways that are targeted.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using APHID in lab experiments include its potential as a lead compound for the development of new drugs and materials, as well as its ability to inhibit the growth of cancer cells. The limitations of using APHID in lab experiments include the need for further research to determine its safety and efficacy in vivo, as well as the need for more efficient synthesis methods.
Orientations Futures
For research on APHID include the development of new synthesis methods that are more efficient and cost-effective, as well as the exploration of its potential as a lead compound for the development of new drugs and materials. Further research is also needed to determine the safety and efficacy of APHID in vivo, as well as its potential for use in combination therapies with other cancer drugs.
Méthodes De Synthèse
APHID can be synthesized using various methods, including the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of an amine catalyst, followed by the addition of 3-aminophenol. Another method involves the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of an amine catalyst, followed by the addition of 3-aminophenol and a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-12-2-1-3-15(10-12)26-16-8-9-17-18(11-16)20(25)22(19(17)24)13-4-6-14(23)7-5-13/h1-11,23H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIAYHWPWINGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2393249.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2393253.png)





![1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393267.png)



